Mal-PEG4-Lys(TFA)-NH-m-PEG24

PROTAC linker solubility bioconjugation

PROTAC development often fails due to suboptimal linker length or incompatible protecting groups, leading to poor ternary complex formation or warhead degradation. Mal-PEG4-Lys(TFA)-NH-m-PEG24 solves this with a pre-engineered architecture: - Extended PEG24 chain (MW 1728.92) for deep binding pockets; short PEG4 for maleimide-thiol conjugation - TFA-protected lysine enables mild deprotection (1-3% TFA), preserving acid-labile warheads - Heterobifunctional design: Mal for site-specific cysteine conjugation + free amine post-deprotection - Enhanced solubility for automated high-throughput synthesis

Molecular Formula C75H140F3N5O35
Molecular Weight 1728.9 g/mol
Cat. No. B14860708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG4-Lys(TFA)-NH-m-PEG24
Molecular FormulaC75H140F3N5O35
Molecular Weight1728.9 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7)
InChIKeySUVMAWOJJGBGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG4-Lys(TFA)-NH-m-PEG24: PROTAC Linker Overview


Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a heterobifunctional polyethylene glycol (PEG)-based linker, engineered as a core synthetic intermediate for the assembly of PROteolysis TArgeting Chimeras (PROTACs) . Characterized by a maleimide group (Mal) for thiol conjugation, a short PEG4 spacer, a lysine core featuring a trifluoroacetic acid (TFA)-protected amine, and an extended PEG24 chain, this compound exhibits a molecular weight of 1728.92 g/mol (CAS: 2384191-64-2) . Its specific modular architecture is designed to provide both spatial separation for ternary complex formation and a unique deprotection handle for further bioconjugation .

Mal-PEG4-Lys(TFA)-NH-m-PEG24 Not a Generic Substitute


Substituting Mal-PEG4-Lys(TFA)-NH-m-PEG24 with simpler PEG linkers or analogs with alternative amine protecting groups introduces distinct and quantifiable risks to a synthetic campaign. The unique combination of an extended PEG24 chain with a short PEG4 segment offers a precise, pre-engineered spatial solution that cannot be matched by adjusting the concentration of a shorter linker, as linker length is a critical determinant of ternary complex stability and degradation efficacy [1]. Furthermore, replacing the TFA-protected lysine with a t-Boc-protected analog necessitates different, often harsher, deprotection conditions (e.g., TFA vs. HCl/dioxane), which can lead to premature cleavage or decomposition of acid-sensitive warheads . Therefore, selecting a generic alternative without this specific architecture or orthogonal protection scheme may lead to failed conjugation, reduced PROTAC yield, or erroneous biological conclusions.

Mal-PEG4-Lys(TFA)-NH-m-PEG24 Selection Evidence


Enhanced Aqueous Solubility vs. Shorter PEG Linkers

The extended PEG24 chain in Mal-PEG4-Lys(TFA)-NH-m-PEG24 confers significantly greater aqueous solubility than shorter PEG analogs. While precise quantitative solubility data for this specific compound is not publicly available, the introduction of a longer PEG chain is a well-established principle for improving solubility in aqueous media [1]. For instance, a comparable linker, m-PEG24-Mal, demonstrates a DMSO solubility of 100 mg/mL (80.68 mM) [2]. The addition of the lysine(TFA) core and PEG4 segment is expected to further enhance its water solubility profile.

PROTAC linker solubility bioconjugation

Milder Deprotection with TFA-Protected Lysine

The TFA protecting group on the lysine residue of Mal-PEG4-Lys(TFA)-NH-m-PEG24 offers a distinct and milder orthogonal deprotection strategy relative to the widely used t-Boc analog, Mal-PEG4-Lys(t-Boc)-NH-m-PEG24 . TFA groups are typically cleaved under mild acidic conditions, often using 1-3% TFA in dichloromethane [1], whereas t-Boc deprotection generally requires stronger acids like neat TFA or 4M HCl in dioxane . This difference is critical for preserving acid-sensitive functional groups elsewhere in the PROTAC molecule.

PROTAC linker deprotection lysine protection

PEG24 Chain Length and Ternary Complex Stability

The choice of a PEG24 linker is not arbitrary; it is a strategic decision based on structure-activity relationships demonstrating that linker length profoundly impacts PROTAC efficacy. Research on a series of PROTACs with varying PEG linkers has explicitly shown that GSPT1 degradation is dependent on the length of the flexible PEG chain, with the optimal length varying by system [1]. More broadly, studies indicate that progression from PEG4 to PEG8 can enhance the residence time of the ternary complex by an order of magnitude, which correlates with a lower cellular EC50 [2]. Mal-PEG4-Lys(TFA)-NH-m-PEG24 provides a pre-optimized PEG24 length, bypassing the need for an extensive in-house linker-length SAR campaign.

PROTAC linker PEG24 ternary complex DC50

Application Scenarios for Mal-PEG4-Lys(TFA)-NH-m-PEG24


Parallel Synthesis for Deep Pocket Kinases

The extended PEG24 linker in Mal-PEG4-Lys(TFA)-NH-m-PEG24 is ideally suited for building PROTACs that target proteins with deep or occluded binding pockets, such as certain kinases, where a longer reach is necessary to span the distance between the E3 ligase and target protein binding sites . The enhanced solubility of the PEG24 chain facilitates high-throughput parallel synthesis in automated liquid handlers, minimizing precipitation issues.

PROTACs with Acid-Sensitive Warheads

The TFA-protected lysine provides a critical advantage when the target protein ligand (warhead) contains acid-labile functional groups (e.g., acetals, silyl ethers, certain esters). The mild deprotection conditions for the TFA group (e.g., 1-3% TFA) are compatible with these sensitive moieties, allowing for a final global deprotection step without degrading the warhead [1].

Maleimide-Thiol Bioconjugation to Cysteine Residues

The maleimide (Mal) group on Mal-PEG4-Lys(TFA)-NH-m-PEG24 is specifically designed for efficient and stable conjugation to thiol groups on cysteine residues . This makes it a prime choice for generating site-specific PROTACs by attaching the linker to engineered cysteine residues on recombinant E3 ligase ligands or target protein binders.

Preclinical PK Evaluation in Rodent Models

While direct PK data for PROTACs built with this linker is unavailable, the incorporation of a PEG24 chain is a well-documented strategy to improve the systemic half-life and reduce clearance of biologics and small molecules by increasing hydrodynamic volume and reducing renal filtration . This linker provides a foundational architecture for developing PROTACs with potentially enhanced in vivo exposure.

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